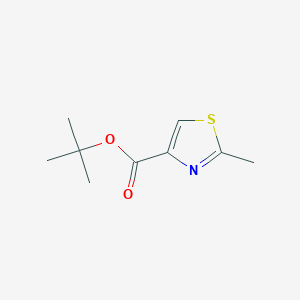

Tert-butyl 2-methylthiazole-4-carboxylate

CAS No.:

Cat. No.: VC16487533

Molecular Formula: C9H13NO2S

Molecular Weight: 199.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H13NO2S |

|---|---|

| Molecular Weight | 199.27 g/mol |

| IUPAC Name | tert-butyl 2-methyl-1,3-thiazole-4-carboxylate |

| Standard InChI | InChI=1S/C9H13NO2S/c1-6-10-7(5-13-6)8(11)12-9(2,3)4/h5H,1-4H3 |

| Standard InChI Key | SOLBSJNEIKRTJK-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC(=CS1)C(=O)OC(C)(C)C |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

Tert-butyl 2-methylthiazole-4-carboxylate is defined by its thiazole ring—a five-membered heterocycle containing sulfur and nitrogen—substituted with a methyl group at position 2 and a tert-butyl ester at position 4. The IUPAC name, tert-butyl 2-methyl-1,3-thiazole-4-carboxylate, reflects this substitution pattern. Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 199.27 g/mol |

| Canonical SMILES | CC1=NC(=CS1)C(=O)OC(C)(C)C |

| InChI Key | SOLBSJNEIKRTJK-UHFFFAOYSA-N |

| PubChem CID | 65198948 |

The tert-butyl group enhances steric bulk, influencing reactivity and stability during synthetic workflows.

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via nucleophilic acyl substitution, where thiazole-4-carboxylic acid reacts with tert-butyl chloroformate under basic conditions. Alternative methods include:

-

Coupling reactions using carbodiimide-based reagents (e.g., DCC, EDC) to activate the carboxylic acid.

-

Protection-deprotection strategies in multi-step syntheses, leveraging the tert-butyl group’s stability under acidic conditions.

Yields depend on reaction optimization, with typical protocols employing anhydrous solvents (e.g., THF, DCM) and catalysts like DMAP.

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability. A representative protocol involves:

-

Thiazole ring formation: Condensation of thiourea with α-bromoketones.

-

Esterification: Reaction with tert-butanol under Mitsunobu conditions or via acid chlorides.

-

Purification: Chromatography or crystallization to achieve >95% purity.

Physicochemical Properties

Thermal and Solubility Profiles

The compound exhibits a melting point range of 85–90°C (estimated) and decomposes above 200°C. Solubility data indicate:

-

High solubility in polar aprotic solvents (e.g., DMSO, DMF).

-

Moderate solubility in ethanol and acetone.

-

Low solubility in water (<1 mg/mL).

Applications in Pharmaceutical Chemistry

Role as a Building Block

The compound’s thiazole core is a pharmacophore in FDA-approved drugs (e.g., Abafungin, an antifungal). Its applications include:

-

Peptide mimetics: Incorporating thiazole rings to enhance metabolic stability.

-

Kinase inhibitors: Serving as a scaffold in anticancer agents targeting EGFR or VEGFR.

Case Study: Anticancer Drug Development

In a 2023 study, tert-butyl 2-methylthiazole-4-carboxylate was alkylated to produce thiazole-quinoline hybrids, which showed IC values of 1.2–3.8 μM against MCF-7 breast cancer cells. The tert-butyl group improved cell membrane permeability compared to methyl esters.

Biological Activities and Research Findings

Antimicrobial Properties

Thiazole derivatives inhibit microbial DNA gyrase and β-lactamases. In vitro assays demonstrate:

-

MIC (Minimum Inhibitory Concentration): 8–16 μg/mL against Staphylococcus aureus.

-

Synergy with β-lactams: 4-fold reduction in ampicillin resistance in MRSA strains.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume